6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole
Overview
Description
The compound “6-(4-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 and the structure represented in Figure 1 . In the parent pyrazole, R1, R2 and R3 correspond to hydrogen atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The action of ethyl diazoacetate 29 on phenylpropargyl 28 in triethylamine and in the … -3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide), mechanism was discussed as caused 4 T1 cells to die by preventing wound healing .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural .Scientific Research Applications
Synthesis and Structural Studies
- Microwave-Assisted Synthesis : An efficient synthesis method using a microwave-assisted, one-pot three-component condensation reaction for imidazo[1,2-a]pyrimidine derivatives of pyrazole, which includes structures similar to 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole, has been demonstrated (Prasad, Kalola, & Patel, 2018).
- Synthesis and Tautomeric Structure : Research on the synthesis and tautomeric structure of 3,7-bis(arylazo)-6-methyl-2-phenyl-1H-imidazo[1,2-b]pyrazoles, closely related to the compound , has been conducted, providing insights into their structural properties (Shawali, Mosselhi, Altablawy, Farghaly, & Tawfik, 2008).
Biological and Pharmacological Applications
- Antimicrobial and Antituberculosis Activity : Certain derivatives of pyrazole, similar to the compound , have shown significant in vitro antimicrobial, antituberculosis, and antimalarial activities (Prasad, Kalola, & Patel, 2018).
- Anticancer Potential : Some pyridine derivatives, which include structures related to 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole, have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines (Hafez & El-Gazzar, 2020).
Chemical Properties and Reactions
- Tautomeric Structure Analysis : Studies on the tautomeric structure of similar compounds have provided insights into their chemical properties and behavior in different states (Shawali, Abdel-Kader, & Eltalbawy, 2002).
- Efficient Synthetic Approaches : Research has been conducted on developing efficient synthesis methods for imidazo-fused polyheterocycles, which are relevant to the synthesis of compounds like 6-(4-(Trifluoromethyl)phenyl)-1H-imidazo[1,2-b]pyrazole (Swami, Devi, Agarwala, Singh, & Shrivastava, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-8(2-4-9)10-7-11-16-5-6-18(11)17-10/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANRWVLRNZDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=NC=CN3N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926821 | |
Record name | 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130598-74-2 | |
Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(4-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[4-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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